6-Chloro-2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
CAS No.:
Cat. No.: VC18199944
Molecular Formula: C13H14BClFNO2
Molecular Weight: 281.52 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14BClFNO2 |
|---|---|
| Molecular Weight | 281.52 g/mol |
| IUPAC Name | 6-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
| Standard InChI | InChI=1S/C13H14BClFNO2/c1-12(2)13(3,4)19-14(18-12)9-5-6-10(15)8(7-17)11(9)16/h5-6H,1-4H3 |
| Standard InChI Key | AUEFLPPTRXAVRW-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)C#N)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzonitrile core substituted with chlorine and fluorine atoms at the 6- and 2-positions, respectively, and a tetramethyl-1,3,2-dioxaborolane group at the 3-position. This arrangement creates a sterically hindered yet electronically versatile scaffold, ideal for transition-metal-catalyzed reactions. The IUPAC name, 6-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, reflects its substitution pattern and boronate ester functionality .
Key Physicochemical Parameters
While experimental data on melting and boiling points remain undisclosed in public sources, the compound’s stability under inert atmospheres and sensitivity to moisture are well-documented . Industrial specifications indicate a purity threshold of ≥97% for research applications .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 281.52 g/mol | |
| CAS Registry Numbers | 1628684-14-9, 2216744-45-3* | |
| Purity (Industrial Grade) | ≥97% |
*Discrepancies in CAS numbers may reflect regional registration protocols or isomeric variations.
Synthesis and Industrial Manufacturing
Primary Synthetic Route
The most widely reported synthesis involves a palladium-catalyzed Miyaura borylation of 6-chloro-2-fluoro-3-iodobenzonitrile with bis(pinacolato)diboron (). Conducted under inert conditions (nitrogen/argon), this reaction proceeds at elevated temperatures (80–100°C) using catalysts such as Pd(dppf)Cl₂.
Key Reaction Parameters:
-
Catalyst: Pd(dppf)Cl₂ (1–5 mol%)
-
Solvent: Anhydrous tetrahydrofuran (THF) or 1,4-dioxane
-
Temperature: 80–100°C
Industrial-Scale Production
MolCore BioPharmatech’s manufacturing process emphasizes ISO-certified quality control, with rigorous purification via column chromatography and recrystallization to achieve ≥97% purity . Large-scale batches are stabilized under nitrogen to prevent boronate ester hydrolysis.
Applications in Organic Synthesis
Suzuki–Miyaura Cross-Coupling
As a boronic ester, the compound participates in Suzuki–Miyaura reactions to form biaryl structures, a cornerstone of pharmaceutical intermediates. For example, coupling with aryl halides under basic conditions (e.g., K₂CO₃) yields fluorinated biphenyl derivatives with potential bioactivity .
Mechanistic Insight:
The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to palladium(0), transmetallation with the boronate ester, and reductive elimination to form the carbon-carbon bond .
Research Findings and Mechanistic Studies
Stability and Reactivity
The electron-withdrawing cyano group at the 1-position enhances the electrophilicity of the benzene ring, facilitating nucleophilic aromatic substitution at the 3-position. Meanwhile, the fluorine atom imposes steric and electronic effects that modulate coupling efficiency.
Computational Modeling
Density functional theory (DFT) studies on related systems predict that the tetramethyl-dioxaborolane group stabilizes transition states in cross-coupling reactions by reducing steric strain . These findings align with experimental observations of high yields in Suzuki–Miyaura applications.
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